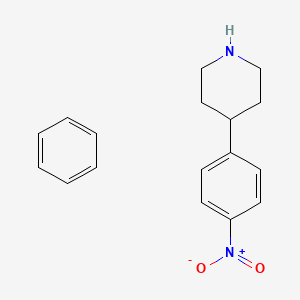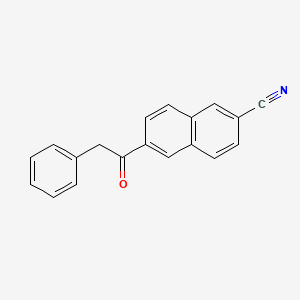
2-Naphthalenecarbonitrile, 6-(phenylacetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarbonitrile, 6-(phenylacetyl)- is a chemical compound with the molecular formula C19H13NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a nitrile group and a phenylacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarbonitrile, 6-(phenylacetyl)- typically involves the reaction of 2-naphthalenecarbonitrile with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
2-Naphthalenecarbonitrile+Phenylacetyl chloride→2-Naphthalenecarbonitrile, 6-(phenylacetyl)-
Industrial Production Methods
While specific industrial production methods for 2-Naphthalenecarbonitrile, 6-(phenylacetyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
2-Naphthalenecarbonitrile, 6-(phenylacetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines. Substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-Naphthalenecarbonitrile, 6-(phenylacetyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may have potential as biological probes or in the development of pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Naphthalenecarbonitrile, 6-(phenylacetyl)- depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and lead to specific effects. For example, the nitrile group can form hydrogen bonds or coordinate with metal ions, while the aromatic rings can participate in π-π interactions.
類似化合物との比較
Similar Compounds
2-Naphthalenecarbonitrile: A simpler derivative without the phenylacetyl group.
6-Phenylacetyl-2-naphthol: A related compound with a hydroxyl group instead of a nitrile group.
2-Naphthalenecarboxylic acid: Another derivative with a carboxylic acid group.
Uniqueness
2-Naphthalenecarbonitrile, 6-(phenylacetyl)- is unique due to the presence of both the nitrile and phenylacetyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.
特性
CAS番号 |
653604-31-0 |
|---|---|
分子式 |
C19H13NO |
分子量 |
271.3 g/mol |
IUPAC名 |
6-(2-phenylacetyl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C19H13NO/c20-13-15-6-7-17-12-18(9-8-16(17)10-15)19(21)11-14-4-2-1-3-5-14/h1-10,12H,11H2 |
InChIキー |
JGPNMKWDJHKXDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine](/img/structure/B12537876.png)
![Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]-](/img/structure/B12537883.png)
![4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol](/img/structure/B12537892.png)
![3-[(2S,3S)-2-Amino-3-methylpentanoyl]-1lambda~6~,3-thiazolidine-1,1-dione](/img/structure/B12537895.png)
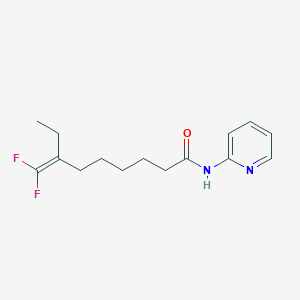
![Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane](/img/structure/B12537905.png)
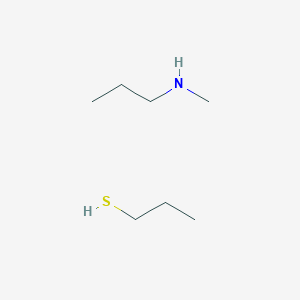

![(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12537926.png)
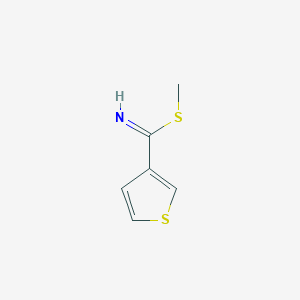
![3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one](/img/structure/B12537932.png)

